molecular formula C29H39N3O2 B167357 Echinulin CAS No. 1859-87-6

Echinulin

Cat. No.: B167357
CAS No.: 1859-87-6
M. Wt: 461.6 g/mol
InChI Key: DIKMWTRJIZQJMY-CYFREDJKSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Echinulin contributes to the activation of T cell subsets, leading to the activation of the NF-κB pathway . This suggests that this compound interacts with T cells and the NF-κB pathway in its biochemical reactions. The nature of these interactions involves the modulation of T cell activity and the subsequent activation of the NF-κB pathway .

Cellular Effects

This compound has been found to exhibit neuroprotective activity in in vitro models of Parkinson’s disease . It protects neuronal cells against damage induced by paraquat and rotenone . This suggests that this compound influences cell function by protecting cells from damage and potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with the NF-κB pathway . It contributes to the activation of T cell subsets, which leads to NF-κB activation . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme activation and changes in gene expression.

Metabolic Pathways

This compound is a cyclic dipeptide formed through the condensation of two α-amino acids via non-ribosomal peptide synthetase (NRPS) This suggests that this compound is involved in the metabolic pathways related to the synthesis of cyclic dipeptides

Chemical Reactions Analysis

Properties

IUPAC Name

(3S,6S)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N3O2/c1-9-29(7,8)26-23(16-24-28(34)30-19(6)27(33)31-24)22-15-20(12-10-17(2)3)14-21(25(22)32-26)13-11-18(4)5/h9-11,14-15,19,24,32H,1,12-13,16H2,2-8H3,(H,30,34)(H,31,33)/t19-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKMWTRJIZQJMY-CYFREDJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1859-87-6
Record name Echinuline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001859876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ECHINULINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DP19VPN8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of echinulin?

A1: this compound possesses the molecular formula C29H39N3O2 and a molecular weight of 473.65 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Comprehensive 1H and 13C NMR spectral studies, including 1H-1H correlation, long-range 13C-1H correlation (HMBC and HMQC), and NOESY, have been employed to confirm the structure of this compound and assign specific carbon and proton signals. Additionally, mass spectral analysis has been utilized for structural elucidation. []

Q3: How is this compound biosynthesized?

A3: this compound biosynthesis involves a fascinating sequential prenylation cascade. The process begins with the prenylation of cyclo-L-alanyl-L-tryptophanyl. [] Two key enzymes, EchPT1 and EchPT2, govern this cascade in Aspergillus ruber. [, ] EchPT1 catalyzes the initial prenylation step, producing prethis compound. The remarkable EchPT2 then orchestrates the attachment of up to three dimethylallyl units to prethis compound and its dehydro forms, neoechinulins A and B. This results in the formation of a diverse array of at least 23 derivatives with varying prenylation patterns. []

Q4: What is the role of reverse prenylation in this compound biosynthesis?

A4: Studies using labeled precursors have revealed that the aromatic isoprenylation at the 5- and 7-positions of the indole ring occurs with inversion of configuration at the allylic pyrophosphate, a characteristic of reverse prenylation. []

Q5: What is the significance of EchPT2 in this compound biosynthesis?

A5: EchPT2 plays a unique role in generating structural diversity within the this compound family. Its ability to catalyze consecutive prenylations on multiple substrates contributes to the wide array of this compound derivatives observed. []

Q6: What biological activities have been reported for this compound and its derivatives?

A6: this compound and its derivatives have demonstrated a range of biological activities, including:

  • Antioxidant activity: Several this compound derivatives, such as neothis compound A, exhibit radical scavenging activity against DPPH radicals. [, , , ]
  • Cytoprotective activity: Neothis compound B has shown cytoprotective effects against rotenone-induced damage in a Parkinson's disease model. []
  • Neuroprotective activity: (+)-Cryptoechinuline B, a specific enantiomer of cryptoechinuline B, displays neuroprotective properties in various in vitro Parkinson's disease models. []
  • Immune modulation: this compound has been reported to activate T cells in humans, potentially through the NF-κB signaling pathway. []
  • Antimycobacterial activity: this compound exhibited activity against Mycobacterium tuberculosis in vitro. []

Q7: Are there any potential applications of this compound in drug discovery?

A7: The diverse biological activities of this compound and its derivatives make them attractive candidates for drug discovery efforts. For instance, the neuroprotective effects of certain enantiomers like (+)-cryptoechinuline B warrant further investigation for potential therapeutic applications in neurodegenerative diseases like Parkinson's disease. []

Q8: Has this compound shown potential as a SARS-CoV-2 Mpro inhibitor?

A8: Recent in vitro and in silico studies have identified neothis compound A, an this compound derivative, as a promising SARS-CoV-2 main protease (Mpro) inhibitor. It exhibited potent inhibitory activity against Mpro, comparable to the reference standard GC376. Molecular docking and molecular dynamics simulations provided insights into the potential binding mode and interactions of neothis compound A with Mpro. []

Q9: What is known about the toxicity of this compound?

A9: While this compound exhibits various biological activities, it's crucial to acknowledge its potential toxicity. Studies have shown that this compound can be toxic to rabbits. [, ] Additionally, mice exhibited aversion to water containing this compound at certain concentrations. [] These findings underscore the need for careful assessment of the safety profile of this compound and its derivatives before considering any potential therapeutic applications.

Q10: What analytical methods are employed to characterize and quantify this compound?

A10: Various analytical techniques are used to study this compound, including:* Chromatography: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used for separation, identification, and quantification of this compound and its derivatives in complex mixtures. [, , ] * Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques, plays a crucial role in elucidating the structure and stereochemistry of this compound and its derivatives. []* Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides accurate mass measurements, aiding in the identification and characterization of this compound and its derivatives. [, ]

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